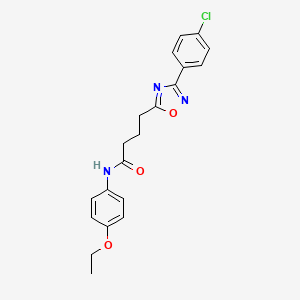
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CB-13 and belongs to the class of cannabinoids.
Mecanismo De Acción
CB-13 acts as a potent agonist of cannabinoid receptors and can modulate their activity. It has been found to have a higher affinity for CB2 receptors, which are primarily expressed in immune cells and peripheral tissues. CB-13 can also activate CB1 receptors, which are primarily expressed in the brain and central nervous system.
Biochemical and Physiological Effects:
CB-13 has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. CB-13 has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, appetite, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CB-13 in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for more precise and targeted studies of the effects of cannabinoid receptor activation. However, one of the limitations of using CB-13 is its potential for off-target effects and toxicity, which must be carefully monitored.
Direcciones Futuras
There are many potential future directions for research on CB-13. One area of interest is its potential as a therapeutic agent for various diseases such as cancer, chronic pain, and inflammation. Additionally, further studies are needed to fully understand the mechanisms of action of CB-13 and its potential for off-target effects and toxicity. Overall, CB-13 has the potential to be a valuable tool for scientific research in various fields.
Métodos De Síntesis
The synthesis of CB-13 involves the reaction of 4-chlorobenzyl chloride with ethyl 4-aminobutanoate to form 4-(4-chlorophenyl)butan-1-amine. This intermediate is then reacted with 3-(4-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product, CB-13.
Aplicaciones Científicas De Investigación
CB-13 has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to exhibit a high affinity for cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, mood, appetite, and memory.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-12-10-16(11-13-17)22-18(25)4-3-5-19-23-20(24-27-19)14-6-8-15(21)9-7-14/h6-13H,2-5H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIJIBGZPMSFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
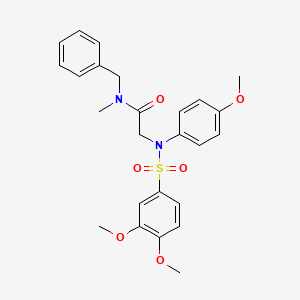
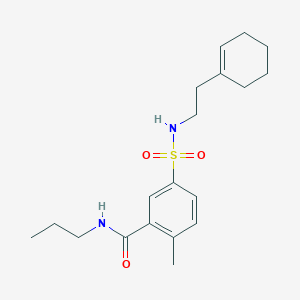
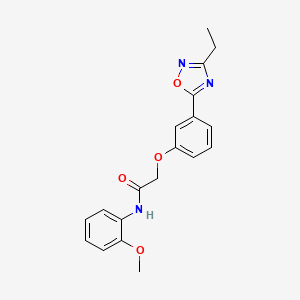

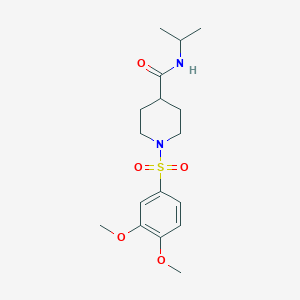

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)


![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
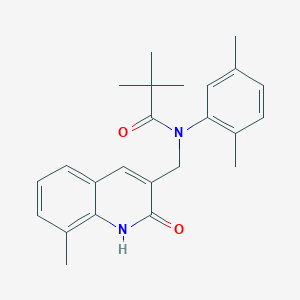

![N-cyclohexyl-2-[4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B7719184.png)